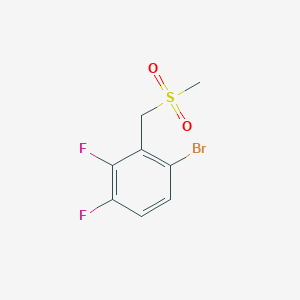
1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene is a chemical compound with the molecular formula C8H7BrF2O2S and a molecular weight of 285.1 g/mol
Vorbereitungsmethoden
The synthesis of 1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene typically involves the introduction of bromine and fluorine atoms into a benzene ring, followed by the addition of a methanesulfonylmethyl group. One common method for synthesizing this compound is through a multi-step process that includes:
Bromination and Fluorination: The starting material, 1,2-difluorobenzene, undergoes bromination to introduce the bromine atom at the desired position.
Methanesulfonylation: The brominated intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonylmethyl group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanesulfonylmethyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene has several scientific research applications, including:
Material Science:
Pharmaceuticals: The compound can be used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Organic Synthesis: The methanesulfonylmethyl group is a common leaving group in organic chemistry, making this compound useful in various synthetic transformations.
Wirkmechanismus
The mechanism by which 1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound participates in palladium-catalyzed processes to form new carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,4-difluoro-2-(methanesulfonylmethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4,5-difluoro-2-methylbenzene:
1-Bromo-2,2,2-trifluoroethylbenzene: This compound contains a trifluoroethyl group instead of the methanesulfonylmethyl group, leading to different chemical properties and uses.
Eigenschaften
Molekularformel |
C8H7BrF2O2S |
|---|---|
Molekulargewicht |
285.11 g/mol |
IUPAC-Name |
1-bromo-3,4-difluoro-2-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H7BrF2O2S/c1-14(12,13)4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
MHGRMPGWMUSILB-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=C(C=CC(=C1F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


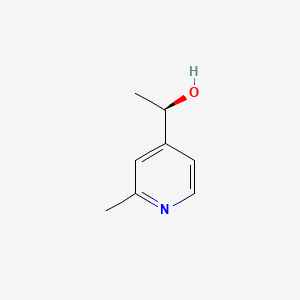
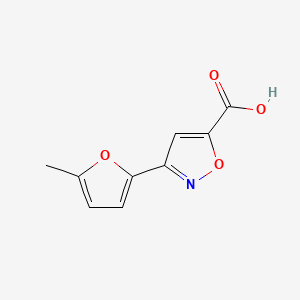

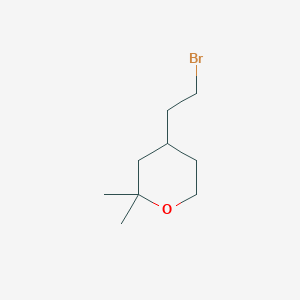
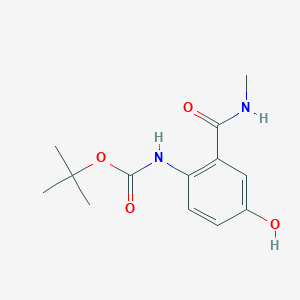
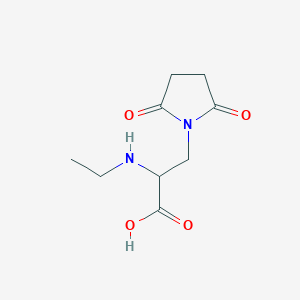


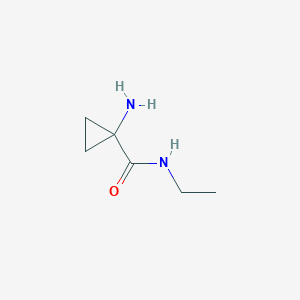

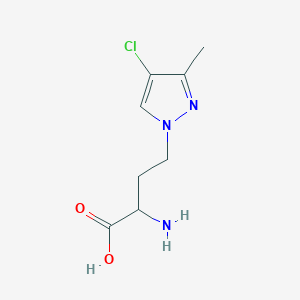

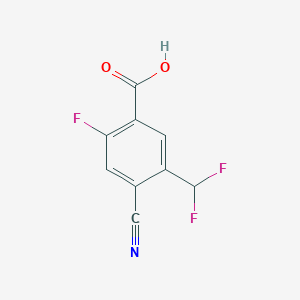
![N-[4-(2,2,3,3-tetrafluorocyclobutyl)phenyl]acetamide](/img/structure/B15315833.png)
